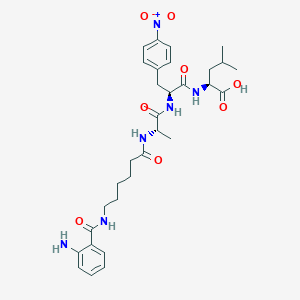

2Abz-Acp-Ala-Phe(4-NO2)-Leu

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2Abz-Acp-Ala-Phe(4-NO2)-Leu is a synthetic peptide compound It is composed of several amino acids, including 2-aminobenzoyl (2Abz), 6-aminohexanoic acid (Acp), alanine (Ala), 4-nitrophenylalanine (Phe(4-NO2)), and leucine (Leu)

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2Abz-Acp-Ala-Phe(4-NO2)-Leu typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:

Resin Loading: The first amino acid, leucine, is attached to a solid resin.

Deprotection: The protecting group on the amino acid is removed to expose the reactive amine group.

Coupling: The next amino acid, 4-nitrophenylalanine, is activated and coupled to the growing peptide chain.

Repetition: Steps 2 and 3 are repeated for each subsequent amino acid (alanine, 6-aminohexanoic acid, and 2-aminobenzoyl).

Cleavage: The completed peptide is cleaved from the resin and purified.

Industrial Production Methods

In an industrial setting, the production of this compound may involve automated peptide synthesizers to increase efficiency and yield. These machines automate the SPPS process, allowing for the rapid and reproducible synthesis of peptides.

Análisis De Reacciones Químicas

Types of Reactions

2Abz-Acp-Ala-Phe(4-NO2)-Leu can undergo various chemical reactions, including:

Oxidation: The nitro group on 4-nitrophenylalanine can be reduced to an amino group.

Reduction: The peptide bonds can be hydrolyzed under acidic or basic conditions.

Substitution: The amino groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or other oxidizing agents.

Reduction: Sodium borohydride or other reducing agents.

Substitution: Nucleophiles such as amines or thiols.

Major Products

Oxidation: 4-aminophenylalanine-containing peptides.

Reduction: Individual amino acids or shorter peptide fragments.

Substitution: Modified peptides with substituted amino groups.

Aplicaciones Científicas De Investigación

2Abz-Acp-Ala-Phe(4-NO2)-Leu has several scientific research applications, including:

Biochemistry: Used as a substrate in enzyme assays to study protease activity.

Chemistry: Utilized in the study of peptide synthesis and modification.

Industry: Employed in the production of peptide-based materials and products.

Mecanismo De Acción

The mechanism of action of 2Abz-Acp-Ala-Phe(4-NO2)-Leu involves its interaction with specific molecular targets, such as enzymes. The compound can act as a substrate for proteases, which cleave the peptide bonds and release the individual amino acids. The presence of the nitro group on 4-nitrophenylalanine can also influence the compound’s reactivity and interactions with other molecules.

Comparación Con Compuestos Similares

2Abz-Acp-Ala-Phe(4-NO2)-Leu can be compared to other synthetic peptides with similar structures and properties. Some similar compounds include:

2Abz-Acp-Ala-Phe-Leu: Lacks the nitro group on phenylalanine.

2Abz-Acp-Ala-Phe(4-NH2)-Leu: Contains an amino group instead of a nitro group on phenylalanine.

2Abz-Acp-Ala-Phe(4-Cl)-Leu: Contains a chlorine atom instead of a nitro group on phenylalanine.

The presence of the nitro group on 4-nitrophenylalanine in this compound makes it unique and can affect its chemical reactivity and interactions with other molecules.

Actividad Biológica

2Abz-Acp-Ala-Phe(4-NO2)-Leu is a synthetic peptide that has garnered attention in biomedical research due to its potential biological activities. This compound is characterized by its unique structure, which includes an aromatic amino acid with a nitro substituent, providing it with distinct biochemical properties. The following sections will detail its biological activity, including mechanisms of action, case studies, and relevant research findings.

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets within cells. These interactions can lead to various biological effects, including:

- Inhibition of Enzyme Activity : The compound may inhibit specific enzymes involved in cellular signaling pathways.

- Modulation of Protein-Protein Interactions : By binding to certain proteins, it can disrupt or enhance their interactions, affecting downstream signaling.

- Induction of Apoptosis : Preliminary studies suggest that this compound may induce programmed cell death in cancer cells, making it a potential candidate for cancer therapy.

Case Studies and Research Findings

-

Antitumor Activity :

A study exploring the antitumor properties of similar compounds found that certain peptides can significantly reduce cell viability in cancer cell lines. For instance, a related compound exhibited an IC50 value ranging from 6.92 to 8.99 μM against various cancer cell lines, indicating strong antitumor activity .Cell Line IC50 (μM) A549 8.99 HepG2 6.92 DU145 7.89 MCF7 8.26 -

Mechanism of Apoptosis Induction :

In vitro studies demonstrated that treatment with related peptides led to increased apoptosis rates in HepG2 cells, with concentrations correlating with higher apoptosis ratios . This suggests that this compound may similarly induce apoptosis through mitochondrial pathways. -

Inflammatory Response Modulation :

Research has shown that peptides targeting leukocyte adhesion molecules can effectively modulate inflammatory responses . The potential of this compound as an antagonist for these pathways could be significant for treating inflammatory diseases.

Structural Characteristics

The structural uniqueness of this compound sets it apart from other peptide compounds:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| This compound | Nitro group on phenylalanine | Potential antitumor and anti-inflammatory |

| IMB-1406 | Farnesyltransferase inhibitor | Induces apoptosis in cancer cells |

| Other Antagonists | Various modifications | Target leukocyte adhesion |

Unique Properties

The presence of the nitro group in this compound enhances its reactivity and biological activity compared to other peptides lacking such modifications. This feature may contribute to its ability to interact more effectively with target proteins involved in disease processes.

Propiedades

IUPAC Name |

(2S)-2-[[(2S)-2-[[(2S)-2-[6-[(2-aminobenzoyl)amino]hexanoylamino]propanoyl]amino]-3-(4-nitrophenyl)propanoyl]amino]-4-methylpentanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H42N6O8/c1-19(2)17-26(31(42)43)36-30(41)25(18-21-12-14-22(15-13-21)37(44)45)35-28(39)20(3)34-27(38)11-5-4-8-16-33-29(40)23-9-6-7-10-24(23)32/h6-7,9-10,12-15,19-20,25-26H,4-5,8,11,16-18,32H2,1-3H3,(H,33,40)(H,34,38)(H,35,39)(H,36,41)(H,42,43)/t20-,25-,26-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DVDJNZTXKWATTP-XZZVZQAVSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)O)NC(=O)C(CC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)C(C)NC(=O)CCCCCNC(=O)C2=CC=CC=C2N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)N[C@@H](CC1=CC=C(C=C1)[N+](=O)[O-])C(=O)N[C@@H](CC(C)C)C(=O)O)NC(=O)CCCCCNC(=O)C2=CC=CC=C2N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H42N6O8 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

626.7 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.